molecular formula C14H12ClNO3 B1361687 Methyl 4-(2-amino-6-chlorophenoxy)benzoate CAS No. 946772-71-0

Methyl 4-(2-amino-6-chlorophenoxy)benzoate

Cat. No. B1361687
M. Wt: 277.7 g/mol
InChI Key: YSXJSENSCPAWTM-UHFFFAOYSA-N
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Description

“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a powder that is stored at room temperature .

Scientific Research Applications

Anticonvulsant Activity

Methyl 4-(2-amino-6-chlorophenoxy)benzoate has been evaluated for its anticonvulsant properties. Studies on analogous compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate demonstrated that these compounds, despite being potent, were not active against amygdala kindled seizures. This suggests the corneal kindled model as a definitive tool for antielectroshock seizure evaluation. Several active analogs have been prepared to minimize toxicity and maximize efficacy in treating seizures (Scott et al., 1993).

Liquid Crystalline Thermosets

Research on liquid crystalline thermosets has included compounds related to methyl 4-(2-amino-6-chlorophenoxy)benzoate. Triaromatic diepoxides, such as methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate), were synthesized and their mesogenic properties studied. These studies are crucial for developing anisotropic networks in liquid crystalline thermoset (LCT) networks, which have applications in various material science domains (Mormann & Bröcher, 1998).

Intramolecular Interactions in Derivatives

A series of compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid were prepared and structurally characterized. This includes derivatives of 2-amino-6-chlorobenzothiazole. The focus of this study was on describing hypervalent contacts and hydrogen bonds, providing insights into the supramolecular arrangements present in these crystal structures. Such research aids in understanding the structural and interactional dynamics of related compounds (Navarrete-Vázquez et al., 2012).

Nitroxide-Mediated Photopolymerization

Methyl 4-(2-amino-6-chlorophenoxy)benzoate-related compounds have been explored in the context of photopolymerization. A new alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This research is significant for developing efficient photoinitiation systems in polymer chemistry (Guillaneuf et al., 2010).

N-Phthaloylation of Amino Acid and Peptide Derivatives

Studies have shown that compounds like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), which is structurally related to methyl 4-(2-amino-6-chlorophenoxy)benzoate, are efficient for N-phthaloylation of amino acids and amino acid derivatives. This process is crucial for developing pharmaceuticals and peptides with specific functional properties (Casimir et al., 2002).

properties

IUPAC Name

methyl 4-(2-amino-6-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXJSENSCPAWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-amino-6-chlorophenoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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